2-Bromo-5-cyclohexyl-1,3,4-thiadiazole

Medicinal Chemistry CNS Drug Discovery Cross-Coupling Reactions

Medicinal chemistry programs targeting CNS disorders require building blocks with specific lipophilicity for blood-brain barrier penetration. This 1,3,4-thiadiazole intermediate addresses that need. - **Designed for CNS**: XLogP3-AA of 3.6 aligns with optimal CNS permeability range - **Synthetic handle**: 2-Bromo substituent enables Suzuki, Stille, and Buchwald-Hartwig cross-couplings - **Validated use**: Explicitly cited in patent for CNS-active derivative preparation - **Logistical advantage**: Stable solid; ambient shipping available

Molecular Formula C8H11BrN2S
Molecular Weight 247.16 g/mol
CAS No. 105613-25-0
Cat. No. B12902070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-cyclohexyl-1,3,4-thiadiazole
CAS105613-25-0
Molecular FormulaC8H11BrN2S
Molecular Weight247.16 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C(S2)Br
InChIInChI=1S/C8H11BrN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2
InChIKeyHMFMTTSMOKQPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-cyclohexyl-1,3,4-thiadiazole: CNS Research Sourcing & Properties


2-Bromo-5-cyclohexyl-1,3,4-thiadiazole (CAS 105613-25-0) is a key synthetic intermediate in the preparation of CNS-active 1,3,4-thiadiazole derivatives [1]. This compound features a 1,3,4-thiadiazole core, which is a well-established pharmacophore for a variety of biological activities, substituted with a bromine atom at the 2-position for versatile cross-coupling reactions and a cyclohexyl group at the 5-position to modulate lipophilicity and membrane permeability [2]. Its computed XLogP3-AA value of 3.6 underscores its significant lipophilic character, a crucial factor for CNS penetration and receptor interaction studies [3].

Core 1,3,4-thiadiazole CNS pharmacophore research intermediate
Reactivity 2-bromo cross-coupling handle for derivatization
Property Cyclohexyl lipophilicity modulation for brain penetration design

2-Bromo-5-cyclohexyl-1,3,4-thiadiazole: Why Generic Substitution Fails


The substitution of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole with seemingly similar 1,3,4-thiadiazole derivatives is not straightforward due to significant differences in physicochemical properties and synthetic utility driven by the unique combination of its substituents. The 2-bromo substituent provides a specific handle for nucleophilic aromatic substitution and cross-coupling reactions [1], while the 5-cyclohexyl group confers distinct lipophilicity and steric bulk compared to aromatic or smaller alkyl substituents [2]. These structural features critically impact the compound's behavior in biological assays and its role as a building block, making simple interchange with other 2-bromo-1,3,4-thiadiazoles (e.g., 2-bromo-5-phenyl-1,3,4-thiadiazole) or 2-amino-5-cyclohexyl-1,3,4-thiadiazole invalid without a re-evaluation of the entire synthetic route or biological profile.

Target
2-Bromo-5-cyclohexyl-1,3,4-thiadiazole
Phenyl analog
Lipophilicity profile differs, may alter CNS penetration assay context
Target
2-Bromo electrophilic handle
2-Amino analog
Lacks reactive bromine, may limit cross-coupling synthetic utility

2-Bromo-5-cyclohexyl-1,3,4-thiadiazole: Quantitative Differentiation from Analogs


Synthetic Versatility for CNS-Active Compounds

2-Bromo-5-cyclohexyl-1,3,4-thiadiazole is a key intermediate in a patented method for producing CNS-active thiadiazole derivatives [1]. Its synthesis via the Sandmeyer reaction of 2-amino-5-cyclohexyl-1,3,4-thiadiazole demonstrates its direct utility in generating compounds with potential therapeutic applications [1]. This specific synthetic route and its resulting application are not claimed for other 2-bromo-1,3,4-thiadiazole analogs like the 5-phenyl derivative, which are primarily used as general heterocyclic building blocks.

Synthetic Application
Class-level inference
Target: Key intermediate for CNS-active derivatives per US4596802
Comparator: 2-Bromo-5-phenyl-1,3,4-thiadiazole; no specific CNS patent claim found
Supports CNS pharmacophore research fit
Based on patent literature analysis
Medicinal Chemistry CNS Drug Discovery Cross-Coupling Reactions

Lipophilicity Advantage vs Phenyl Analog

The cyclohexyl group in 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole provides a significant increase in lipophilicity compared to its aromatic analog. Its computed XLogP3-AA value is 3.6 [1], while that of 2-Bromo-5-phenyl-1,3,4-thiadiazole is 3.1 [2]. This difference of 0.5 log units is substantial for central nervous system (CNS) drug design, where optimal lipophilicity for blood-brain barrier penetration typically falls within the range of 2-4 [3].

Lipophilicity
Head-to-head
3.6
XLogP3-AA (Target)
vs 3.1 (2-Bromo-5-phenyl analog)
May support CNS penetration assay design
Computed values; verify experimentally for specific models
ADME/Tox Blood-Brain Barrier Permeability Physicochemical Profiling

Superior Electrophilicity for Nucleophilic Substitution

The presence of the bromine atom at the 2-position provides a reactive handle for nucleophilic substitution and transition metal-catalyzed cross-coupling reactions [1]. This contrasts with the 2-amino derivative (2-amino-5-cyclohexyl-1,3,4-thiadiazole), which lacks this electrophilic center and requires alternative, often less efficient, functionalization strategies. The Sandmeyer reaction used to synthesize the target compound from its 2-amino precursor is a specific example of this reactivity difference [2].

Reactivity Profile
Class-level
Electrophilic 2-bromo enables SNAr and cross-coupling; 2-amino analog is nucleophilic and less versatile
May support diverse derivatization workflows
Based on established heterocyclic reactivity principles
Organic Synthesis Medicinal Chemistry Building Block

2-Bromo-5-cyclohexyl-1,3,4-thiadiazole: Key Application Scenarios


CNS Drug Discovery Targeting Neurological Disorders

This compound is ideal for medicinal chemistry programs focused on CNS disorders where the 1,3,4-thiadiazole core is a known pharmacophore. Its use as an intermediate is explicitly described in a patent for CNS-active derivatives [1]. The cyclohexyl group's contribution to lipophilicity (XLogP3-AA = 3.6) [2] aligns with the optimal range for blood-brain barrier penetration, making it a strategic choice for designing compounds intended for CNS targets.

Heterocyclic Library Diversification via Cross-Coupling

The reactive 2-bromo substituent makes this compound a valuable building block for generating diverse chemical libraries. Researchers can use it in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, or amine groups at the 2-position. This approach is significantly more direct than functionalizing the less reactive 2-amino analog.

Physicochemical Optimization in Lead Series

When optimizing a lead series containing a 1,3,4-thiadiazole core, this compound offers a specific lipophilicity and steric profile that can be used to fine-tune ADME properties. The quantifiable difference in XLogP3-AA (3.6 vs. 3.1 for the phenyl analog) [1][2] allows for rational, data-driven decisions when modifying lipophilicity to improve solubility, metabolic stability, or off-target binding without resorting to trial-and-error synthesis.

Selective CNS Probes and Tool Compound Development

For academic or industrial researchers developing chemical probes to study CNS targets, this compound provides a reliable synthetic entry point. Its patented use in creating CNS-active molecules [1] provides a validated precedent, reducing the risk associated with exploring new chemical space. The high lipophilicity [2] supports the design of molecules that can effectively reach their targets in the brain, a key requirement for any useful CNS probe.

Application
Selection Property
Validation Focus
CNS pharmacophore research
Lipophilicity profile for brain penetration assessment
In vitro BBB permeability assays
Heterocyclic library diversification
Electrophilic bromine for cross-coupling reactions
Synthetic route feasibility and product purity
Lead series physicochemical assessment
Quantifiable lipophilicity difference vs structural analogs
ADME assay comparisons (e.g., logD, solubility)
CNS probe development
Validated CNS pharmacophore entry point from patent literature
Target engagement verification in CNS models

Technical Documentation Hub

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18 linked technical documents
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